molecular formula C21H23N5O2 B2756902 N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-morpholinobenzamide CAS No. 2034609-12-4

N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-morpholinobenzamide

Cat. No.: B2756902
CAS No.: 2034609-12-4
M. Wt: 377.448
InChI Key: YUQIKMQDOGLVNW-UHFFFAOYSA-N
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Description

N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-morpholinobenzamide is a synthetic small molecule characterized by a pyridyl-pyrazole-methyl scaffold linked to a 4-morpholinobenzamide group. The pyrazole-pyridine moiety is a common pharmacophore in drug discovery due to its ability to engage in hydrogen bonding and π-π interactions, while the morpholine group may enhance solubility and metabolic stability .

Properties

IUPAC Name

N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-4-morpholin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O2/c1-25-15-18(14-24-25)20-7-2-16(12-22-20)13-23-21(27)17-3-5-19(6-4-17)26-8-10-28-11-9-26/h2-7,12,14-15H,8-11,13H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUQIKMQDOGLVNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)C3=CC=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-morpholinobenzamide typically involves multiple steps, including the formation of the pyrazole and pyridine rings, followed by their coupling with the morpholine and benzamide moieties. One common synthetic route involves:

    Formation of the Pyrazole Ring: This can be achieved through the cyclization of hydrazine with a suitable diketone or β-keto ester under acidic or basic conditions.

    Formation of the Pyridine Ring: This often involves the condensation of an aldehyde with an amine, followed by cyclization and oxidation steps.

    Coupling Reactions: The pyrazole and pyridine intermediates are then coupled using a Buchwald–Hartwig arylamination reaction, which involves palladium catalysis and a suitable ligand.

    Final Assembly: The morpholine and benzamide groups are introduced through nucleophilic substitution reactions, often under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and green chemistry principles to reduce the use of hazardous solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-morpholinobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the pyrazole or pyridine rings, potentially forming N-oxides.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (for electrophilic substitution) or organometallic reagents (for nucleophilic substitution) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-morpholinobenzamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound is studied for its potential as a kinase inhibitor, which could be useful in regulating cell signaling pathways.

    Medicine: Its potential as a therapeutic agent is explored, particularly in the treatment of cancers and inflammatory diseases.

    Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-morpholinobenzamide involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, thereby modulating various signaling pathways. This inhibition can lead to the suppression of cell proliferation, induction of apoptosis, and reduction of inflammation, making it a promising candidate for therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis of N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-morpholinobenzamide and key analogs, focusing on structural features, biological activities, and physicochemical properties.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity Physicochemical Properties Key Findings
This compound Pyridyl-pyrazole-methyl 4-Morpholinobenzamide Hypothesized kinase/receptor modulation High polarity (morpholine), moderate molecular weight (~423 g/mol) Structural similarity to M1mAChR modulators; morpholine may improve solubility
Benzoquinazolinone 12 () Benzoquinazolinone 6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl M1mAChR positive allosteric modulator MW ~500 g/mol; lipophilic (quinazolinone core) 10-fold higher affinity than BQCA in calcium mobilization assays; selective for M1mAChR
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide () Pyrazolo[3,4-d]pyrimidine Chromenone-sulfonamide Undisclosed (likely kinase inhibition) MP 175–178°C; MW 589.1 g/mol Synthesized via Suzuki coupling; chromenone may confer anticancer activity
N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide () Pyrazolo[3,4-b]pyridine Carboxamide Undisclosed (drug candidate) MW 374.4 g/mol; moderate lipophilicity Carboxamide group may enhance target binding; pyrazole-pyridine core common in kinase inhibitors

Key Structural and Functional Insights

Pharmacophore Similarities: The pyridyl-pyrazole-methyl group is conserved in both the target compound and benzoquinazolinone 12, indicating its critical role in receptor binding. This motif is associated with allosteric modulation of M1mAChR in benzoquinazolinone 12 .

Biological Activity: Benzoquinazolinone 12 demonstrates sub-nanomolar potency for M1mAChR, outperforming BQCA (a reference modulator). This suggests that the pyridyl-pyrazole-methyl group enhances selectivity . The absence of a quinazolinone or sulfonamide group in the target compound may reduce off-target effects observed in structurally complex analogs (e.g., ’s chromenone derivative) .

Physicochemical Properties: The target compound’s morpholine substituent likely reduces logP compared to benzoquinazolinone 12, favoring pharmacokinetic properties. ’s carboxamide analog has a lower molecular weight (~374 g/mol), which may enhance membrane permeability compared to the target compound (~423 g/mol) .

Notes

  • Limitations : Direct experimental data on the target compound’s activity are absent in the provided evidence; comparisons are extrapolated from structural analogs.
  • Research Gaps : Further studies are needed to validate the target compound’s biological targets, potency, and ADMET profile.

Q & A

Basic: What are the key synthetic routes for N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-morpholinobenzamide?

Methodological Answer:
The synthesis typically involves multi-step organic reactions:

  • Step 1: Preparation of intermediates, such as the pyridine-methylamine derivative and the 4-morpholinobenzoyl chloride.
  • Step 2: Coupling of intermediates via amide bond formation under controlled conditions (e.g., DCM as solvent, room temperature, and a coupling agent like EDC/HOBt).
  • Step 3: Purification using column chromatography or recrystallization to isolate the final product.
    Key parameters include solvent choice (polar aprotic solvents enhance reaction efficiency) and catalyst use (e.g., palladium for cross-coupling steps if required) .

Basic: Which analytical techniques are critical for confirming the compound’s structural integrity and purity?

Methodological Answer:

  • 1H NMR (400 MHz): Identifies proton environments (e.g., aromatic protons at δ 7.5–8.6 ppm, morpholine protons at δ 3.6–3.9 ppm). Multiplicity and coupling constants validate substituent positions .
  • ESIMS: Confirms molecular ion ([M+H]+) and rules out unintended adducts. Expected m/z should align with the molecular formula (C21H24N4O2: 380.2 g/mol).
  • HPLC/SFC: Determines purity (>98% for research-grade material). Use C18 columns with acetonitrile/water gradients for HPLC; chiral SFC columns (e.g., YMC cellulose SC) for enantiomeric resolution .

Advanced: How can reaction yields be optimized during scale-up synthesis?

Methodological Answer:

  • Solvent Optimization: Replace low-boiling solvents (e.g., DCM) with DMF or THF for higher-temperature reactions.
  • Catalyst Screening: Test palladium catalysts (e.g., Pd(PPh3)4) for Suzuki-Miyaura couplings if pyrazole or pyridine intermediates require functionalization .
  • In-Line Monitoring: Use LC-MS to track reaction progress and identify byproducts early. Adjust stoichiometry (e.g., 1.2 equivalents of benzoyl chloride) to drive reactions to completion .

Advanced: How are enantiomeric impurities resolved during synthesis?

Methodological Answer:

  • Chiral SFC: Employ supercritical fluid chromatography with a YMC cellulose SC column and methanol co-solvent (40%). Retention times (e.g., 2.12 min for enantiomer I) help isolate pure isomers .
  • Crystallization: Use chiral resolving agents (e.g., tartaric acid derivatives) to separate diastereomeric salts in polar solvents like ethanol .

Advanced: What strategies identify biological targets for this compound?

Methodological Answer:

  • Kinase Profiling: Screen against kinase panels (e.g., RET kinase in ) using ATP-competitive assays. IC50 values indicate inhibitory potency.
  • Molecular Docking: Model the compound’s 3D structure (from X-ray or DFT calculations) against protein databases (e.g., PDB) to predict binding pockets. Focus on morpholine’s hydrogen-bonding potential and pyrazole’s hydrophobic interactions .

Advanced: How should researchers address discrepancies in purity data between HPLC and SFC?

Methodological Answer:

  • Root-Cause Analysis: Check column compatibility (HPLC may miss chiral impurities). Re-run samples using identical mobile phases.
  • Spiking Experiments: Add a known impurity to the sample and compare chromatograms.
  • Validation: Cross-validate with orthogonal techniques (e.g., NMR for structural confirmation of impurities) .

Basic: What protocols assess the compound’s stability under physiological conditions?

Methodological Answer:

  • Accelerated Stability Studies: Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via LC-MS.
  • Photostability: Expose to UV light (ICH Q1B guidelines) and track changes in UV-Vis spectra.
  • Solubility: Use shake-flask method with buffers of varying pH (1.2–6.8) to determine logP and guide formulation .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Core Modifications: Synthesize analogs with substituent variations on the pyridine (e.g., CF3 vs. OCH3) or morpholine (e.g., thiomorpholine) to assess impact on target affinity.
  • Biological Testing: Evaluate cytotoxicity (e.g., MTT assay) and enzyme inhibition (e.g., IC50 shifts) across analogs. Correlate substituent electronegativity with activity .

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